molecular formula C24H32O6 B1662899 Pseudobufarenogin CAS No. 17008-69-4

Pseudobufarenogin

Cat. No. B1662899
CAS RN: 17008-69-4
M. Wt: 416.5 g/mol
InChI Key: SOGONHOGEFLVPE-BHZHDSHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pseudobufarenogin is a natural compound extracted from toad species . It has a molecular weight of 416.51 .


Molecular Structure Analysis

The Inchi Code for Pseudobufarenogin is 1S/C24H32O6/c1-22-9-7-15 (25)11-14 (22)4-5-17-19 (22)20 (27)21 (28)23 (2)16 (8-10-24 (17,23)29)13-3-6-18 (26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21+,22+,23+,24-/m1/s1 . For a detailed molecular structure, you may need to refer to a chemical database or a scientific publication.


Physical And Chemical Properties Analysis

Pseudobufarenogin is a solid substance . It has a molecular weight of 416.51 . The storage temperature is -80/-20°C .

Scientific Research Applications

Pharmacokinetics and Anticancer Activity

Pseudobufarenogin is a compound found in Cinobufacini, a traditional Chinese medicine derived from the skin of Bufo bufo gargarizans Cantor. Research has focused on the pharmacokinetics of Cinobufacini in various formulations, such as capsules and injections, and how they impact its anticancer efficacy. A study by Li et al. (2022) used a sensitive method to quantify the presence of pseudobufarenogin and other compounds in rat plasma, uncovering its pharmacokinetic characteristics. They found that pseudobufarenogin could be detected in the Cinobufacini injection group, suggesting its potential role in the formulation's anticancer effects. This study provides insights into the pharmacokinetics of pseudobufarenogin and its possible applications in cancer treatment (Li et al., 2022).

Intrinsic Apoptosis Induction

Bufarenogin, closely related to pseudobufarenogin, has been studied for its anti-tumor properties, particularly in the context of colorectal cancer (CRC). A study by Han et al. (2021) examined the effects of bufarenogin on CRC cells, revealing its capability to induce intrinsic apoptosis. This process involves the cooperation of B-cell lymphoma 2-associated X protein (Bax) and adenine-nucleotide translocator. The findings suggest that pseudobufarenogin, due to its structural similarity to bufarenogin, may also possess intrinsic apoptosis-inducing properties, which could be leveraged for cancer therapy applications (Han et al., 2021).

Safety And Hazards

Pseudobufarenogin is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

5-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGONHOGEFLVPE-BHZHDSHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317654
Record name ψ-Bufarenogin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudobufarenogin

CAS RN

17008-69-4
Record name ψ-Bufarenogin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17008-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name psi-Bufarenogin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ψ-Bufarenogin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pseudobufarenogin
Reactant of Route 2
Pseudobufarenogin
Reactant of Route 3
Pseudobufarenogin
Reactant of Route 4
Pseudobufarenogin
Reactant of Route 5
Pseudobufarenogin
Reactant of Route 6
Pseudobufarenogin

Citations

For This Compound
9
Citations
M Li, Y Qin, Z Li, J Lan, T Zhang, Y Ding - Frontiers in Pharmacology, 2022 - frontiersin.org
… nine components could be quantitated in rats plasma samples after administration of Cinobufacini capsule, while only bufothionine, bufalin, arenobufagin and pseudobufarenogin could …
Number of citations: 3 www.frontiersin.org
W Wei, J Hou, C Yao, Q Bi, X Wang, Z Li, Q Jin… - … of chromatography A, 2019 - Elsevier
Comprehensive analysis and identification of chemical components are very important to evaluate the efficacy and safety of traditional Chinese medicine (TCM). Meanwhile, the …
Number of citations: 22 www.sciencedirect.com
HY Tian, PW Zhang, JS Liu, DM Zhang… - Chinese Chemical …, 2014 - Elsevier
Three new C-3 dehydrated bufadienolides were isolated from the venom of Bufo bufo gargarizans. Their structures were elucidated as 5β,12β-12,14-dihydroxy-11-oxobufa-3,20,22-…
Number of citations: 13 www.sciencedirect.com
LJ Deng, LP Hu, QL Peng, XL Yang, LL Bai… - Chemico-Biological …, 2014 - Elsevier
Hellebrigenin, one of bufadienolides belonging to cardioactive steroids, was found in skin secretions of toads and plants of Helleborus and Kalanchoe genera. In searching for natural …
Number of citations: 41 www.sciencedirect.com
WL Wei, HJ Li, WZ Yang, H Qu, ZW Li, CL Yao… - Journal of …, 2022 - Elsevier
… The following 14 bufadienolides reference standards were isolated from the VB sample: pseudobufarenogin (CS01), arenobufagin (CS03), hellebrigenin (CS04), 19-oxocinobufotalin (…
Number of citations: 6 www.sciencedirect.com
HY Tian, L Wang, XQ Zhang, DM Zhang, Y Wang… - Steroids, 2010 - Elsevier
… The NMR spectroscopic features of 3 were similar to the known compound pseudobufarenogin (10). A … Thus, the structure of 3 was established as 16β-hydroxyl-pseudobufarenogin. …
Number of citations: 41 www.sciencedirect.com
Y Chen, X Bian, F Guo, Y Wu, Y Li - Fitoterapia, 2018 - Elsevier
Two new 19-norbufadienolides (1 and 2) and one new 14,15-epoxy bufadienolide (3) alongside 16 known bufadienolides (4–19) were isolated from Bufonis Venenum that originated …
Number of citations: 14 www.sciencedirect.com
S Fang, R Hou, M Zhang, X Deng, X Li, J Xin, L Peng… - 2023 - researchsquare.com
Tumor cell metastasis is the key cause of death in patients with nasopharyngeal carcinoma (NPC). MiR-2110 was cloned and identified in Epstein-Barr virus (EBV)-positive NPC, but its …
Number of citations: 0 www.researchsquare.com
HHA Linde, K Meyer - … and Phytochemistry: 1 st International Congress …, 1971 - Springer
Im folgenden wird kurz über die seit 1955 (1d) erzielten Fortschritte der Chemie der Bufadienolide berichtet. Die früheren Ergebnisse und Erkenntnisse, die diese C 24 -Steroidlactone …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.